PD 113270
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Overview
Description
PD 113270 is a complex organic compound characterized by multiple double bonds, hydroxyl groups, and a dihydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD 113270 typically involves multi-step organic synthesis. The process begins with the preparation of the dihydropyran ring, followed by the introduction of hydroxyl groups and double bonds through controlled reactions. Key reagents include phosphorus oxychloride and various organic solvents. Reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
PD 113270 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and substitution reagents like alkyl halides. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
PD 113270 has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of PD 113270 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The compound’s effects are mediated through its structural features, which allow it to bind to and influence the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
- [(1E,3E,5E,7E,9E,11E)-3,6-dihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,3,5,7,9,11-hexaen-4-yl] dihydrogen phosphate
- [(1E,7E,9E,11E)-3,6-dihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] monohydrogen phosphate
Uniqueness
PD 113270 is unique due to its specific arrangement of double bonds, hydroxyl groups, and the dihydropyran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
87860-37-5 |
---|---|
Molecular Formula |
C19H27O8P |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
[(1E,7E,9E,11E)-3,6-dihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate |
InChI |
InChI=1S/C19H27O8P/c1-3-4-5-6-7-9-15(20)14-17(27-28(23,24)25)19(2,22)13-12-16-10-8-11-18(21)26-16/h3-9,11-13,15-17,20,22H,10,14H2,1-2H3,(H2,23,24,25)/b4-3+,6-5+,9-7+,13-12+ |
InChI Key |
MQLGXVOINDPKQT-BVOZHDEJSA-N |
Isomeric SMILES |
C/C=C/C=C/C=C/C(CC(C(C)(/C=C/C1CC=CC(=O)O1)O)OP(=O)(O)O)O |
SMILES |
CC=CC=CC=CC(CC(C(C)(C=CC1CC=CC(=O)O1)O)OP(=O)(O)O)O |
Canonical SMILES |
CC=CC=CC=CC(CC(C(C)(C=CC1CC=CC(=O)O1)O)OP(=O)(O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Antibiotic CL 1565B; CL 1565-B; CL-1565-B; CL1565-B; PD-113,270; PD 113270 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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